molecular formula C16H15ClN2O4 B3724472 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide

2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide

Cat. No. B3724472
M. Wt: 334.75 g/mol
InChI Key: DLGFXLOHJACGIL-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide, also known as CHMAH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a hydrazone derivative that has been synthesized using a variety of methods and has shown promising results in several studies.

Mechanism of Action

The exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and cellular processes. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer development. 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in lab experiments include its potent biological activities, low toxicity, and ease of synthesis. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide. Some of these include:
1. Development of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide analogs with improved biological activities and solubility.
2. Further studies to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide.
3. Clinical trials to evaluate the efficacy of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in the treatment of cancer and other diseases.
4. Investigation of the potential use of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide is a synthetic compound that has shown promising results in various scientific research applications. It exhibits potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Further studies are needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Scientific Research Applications

2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been studied extensively for its potential use in various scientific research applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Some of the potential applications of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in scientific research include:
1. Cancer Research: 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to have potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurodegenerative Diseases: 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. It has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory and Antioxidant Activities: 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to exhibit potent anti-inflammatory and antioxidant activities. It can be used in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-13-5-6-15(20)11(7-13)9-18-19-16(21)10-23-14-4-2-3-12(17)8-14/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGFXLOHJACGIL-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide

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